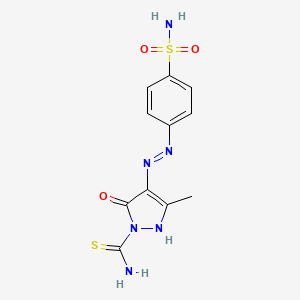
3-methyl-5-oxo-4-(4-sulfamoylphenyl)azo-4H-pyrazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-oxo-4-(4-sulfamoylphenyl)azo-4H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and have found applications in various fields such as pharmaceuticals, agrochemicals, and dyes . This particular compound is of interest due to its potential biological activities and its structural uniqueness.
Métodos De Preparación
The synthesis of 3-methyl-5-oxo-4-(4-sulfamoylphenyl)azo-4H-pyrazole-1-carbothioamide typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . The reaction is carried out in an ethanolic solution and is refluxed for several hours. The product is then isolated and purified through standard techniques such as recrystallization .
Análisis De Reacciones Químicas
3-methyl-5-oxo-4-(4-sulfamoylphenyl)azo-4H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the molecule.
Common reagents used in these reactions include hydrazonoyl chlorides, bromoacetyl derivatives, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-methyl-5-oxo-4-(4-sulfamoylphenyl)azo-4H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. Computational studies have shown that the compound has binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR) . This interaction can inhibit the activity of EGFR, which is a key player in the proliferation of cancer cells. The compound’s cytotoxicity against human liver carcinoma cell lines further supports its potential as an anticancer agent .
Comparación Con Compuestos Similares
Similar compounds to 3-methyl-5-oxo-4-(4-sulfamoylphenyl)azo-4H-pyrazole-1-carbothioamide include other pyrazole derivatives and thiazole-containing compounds. These compounds also exhibit various biological activities and are used in similar applications. the unique combination of the pyrazole and thiazole moieties in this compound gives it distinct properties and potential advantages in biological applications .
Some similar compounds include:
- 3-methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides
- Thiazolyl-pyrazole derivatives
These compounds share structural similarities but differ in their specific substituents and biological activities.
Propiedades
Número CAS |
26179-10-2 |
|---|---|
Fórmula molecular |
C11H12N6O3S2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
5-methyl-3-oxo-4-[(4-sulfamoylphenyl)diazenyl]-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C11H12N6O3S2/c1-6-9(10(18)17(16-6)11(12)21)15-14-7-2-4-8(5-3-7)22(13,19)20/h2-5,16H,1H3,(H2,12,21)(H2,13,19,20) |
Clave InChI |
APIKJWQEMLZIGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12452577.png)
![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide](/img/structure/B12452584.png)
![N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12452590.png)
![N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12452597.png)
![(2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B12452599.png)
![2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12452600.png)
![Tert-butyl N-[4-(2-hydroxyethyl)pyrrolidin-3-YL]carbamate](/img/structure/B12452601.png)
![2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12452606.png)
![4-Methyl-N-(4-{2-methylimidazo[1,2-A]pyrimidin-3-YL}-1,3-thiazol-2-YL)pyridin-2-amine](/img/structure/B12452607.png)


![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12452615.png)

